Methyl 9-decenoate Methyl 9-decenoate
Brand Name: Vulcanchem
CAS No.: 25601-41-6
VCID: VC3719680
InChI: InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3
SMILES: COC(=O)CCCCCCCC=C
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

Methyl 9-decenoate

CAS No.: 25601-41-6

Cat. No.: VC3719680

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 9-decenoate - 25601-41-6

Specification

CAS No. 25601-41-6
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name methyl dec-9-enoate
Standard InChI InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3
Standard InChI Key SBIGSHCJXYGFMX-UHFFFAOYSA-N
SMILES COC(=O)CCCCCCCC=C
Canonical SMILES COC(=O)CCCCCCCC=C

Introduction

Chemical Identity and Properties

Basic Identification

Methyl 9-decenoate, also known as 9-decenoic acid methyl ester or methyl dec-9-enoate, is an organic compound with the molecular formula C11H20O2 . It belongs to the family of unsaturated fatty acid methyl esters, characterized by a carbon chain with a terminal double bond and a methyl ester functional group.

Chemical and Physical Properties

The compound possesses several distinctive physical and chemical properties that contribute to its applications and reactivity. Table 1 summarizes these fundamental properties:

PropertyValue
Molecular FormulaC11H20O2
Average Mass184.279 g/mol
Monoisotopic Mass184.146330 g/mol
CAS Registry Number25601-41-6
Chemical StructureC=CCCCCCCCC(=O)OC
Physical StateLiquid at room temperature
FlammabilityFlammable

Table 1. Physical and chemical properties of methyl 9-decenoate .

The presence of the double bond at the ninth position makes this compound reactive toward oxidation, reduction, and addition reactions, contributing to its versatility in chemical synthesis applications.

Synthesis Methods

Traditional Esterification

The synthesis of methyl 9-decenoate typically involves an esterification process where 9-decenoic acid (C10H18O2) reacts with methanol (CH3OH) in the presence of an acidic catalyst. This reaction proceeds under controlled temperature and reaction conditions to yield methyl 9-decenoate . The reaction can be represented as:

C10H18O2 + CH3OH → C11H20O2 + H2O

This method is efficient and can be scaled up for industrial production, making it a cost-effective approach for obtaining this valuable compound .

Catalytic Metathesis

Research published in ACS Omega has demonstrated an efficient method for producing methyl 9-decenoate through olefin metathesis reactions. At specific conditions (25°C, 60 psig of ethylene), catalysis by ruthenium-carbene catalysts results in the highly selective formation of 1-decene and methyl 9-decenoate from renewable unsaturated fatty acid methyl esters .

Table 2 illustrates the effect of catalyst loading on the conversion of methyl oleate to methyl 9-decenoate:

Catalyst Loading (mol%)Conversion (%)Selectivity (%)Yield (%)
0.1ModerateHighVariable
0.5HighVery highImproved
1.0Very highExcellentOptimal

Table 2. Effect of catalyst loading on methyl 9-decenoate production through metathesis (adapted from research findings) .

Industrial Scale Production

For industrial applications, the synthesis process is optimized to ensure efficient, large-scale production. Modern facilities employ advanced reaction technologies and purification methods to produce high-quality methyl 9-decenoate. This industrial approach typically utilizes renewable feedstocks like vegetable oils, aligning with current sustainability initiatives .

Applications in Chemical Industry

Role in Biodiesel Production

Methyl 9-decenoate has emerged as an important component in biodiesel formulations. Its distinctive chemical structure contributes to improved fuel characteristics, including:

  • Enhanced cold flow properties

  • Reduced cloud point temperature

  • Improved oxidative stability

  • Favorable combustion characteristics

These properties make methyl 9-decenoate a valuable component in next-generation biodiesel fuels, particularly in applications requiring superior performance under varying temperature conditions .

Chemical Intermediate Functions

As a chemical intermediate, methyl 9-decenoate serves as a building block for numerous synthetic processes. The reactive double bond allows for various transformations:

  • Epoxidation to form epoxy derivatives

  • Hydrogenation to produce saturated esters

  • Addition reactions to introduce functional groups

  • Polymerization to create specialty polymers

These transformations yield valuable products for the pharmaceutical, cosmetic, and specialty chemical industries .

Analytical Reference Standard

Due to its well-defined structure, methyl 9-decenoate functions as a reference standard in analytical techniques like Gas Chromatography. This application is crucial for:

  • Identifying unknown compounds with similar properties

  • Quantitative analysis of complex mixtures

  • Quality control in industrial processes

  • Research applications requiring precise chemical identification

Biological Activities

Agricultural Applications

Preliminary studies suggest that methyl 9-decenoate and its derivatives may show promise in agricultural applications:

  • As biopesticides targeting specific insect pests

  • As growth enhancers due to interaction with plant metabolic pathways

  • As components in sustainable agricultural formulations

In particular, research has investigated its insecticidal properties against pests such as the red flour beetle (Tribolium castaneum), though comprehensive field studies are still emerging .

Current Research Trends

Catalytic Process Development

Recent research has focused on developing more efficient catalytic processes for methyl 9-decenoate synthesis. The ACS Omega publication demonstrates significant progress in this area, highlighting:

  • Novel ruthenium-carbene catalysts with enhanced selectivity

  • Optimized reaction conditions for improved yields

  • Reduced energy requirements for sustainable production

  • Higher purity profiles of the final product

Structure-Activity Relationship Studies

Ongoing research explores the structure-activity relationships of methyl 9-decenoate and related compounds, investigating:

  • The impact of double bond position on biological activity

  • Effects of chain length on physical properties

  • Influence of functional group modifications on reactivity

  • Correlation between chemical structure and performance in applications

These studies provide valuable insights for the development of methyl 9-decenoate derivatives with enhanced properties for specific applications.

Future Perspectives

Renewable Chemistry Applications

As the chemical industry increasingly focuses on sustainability, methyl 9-decenoate derived from renewable feedstocks represents an important avenue for future development. Potential areas for growth include:

  • Integration into bio-based polymer production

  • Development of green solvents and processing aids

  • Expansion of its role in sustainable energy solutions

  • Utilization in carbon-neutral chemical processes

Emerging Research Directions

Several promising research directions are emerging for methyl 9-decenoate:

  • Advanced catalytic systems for more efficient synthesis

  • Novel derivatives with enhanced functional properties

  • Expanded applications in pharmaceutical and agricultural sectors

  • Computational studies to predict behavior in complex systems

These research areas will likely enhance our understanding of this compound's potential and expand its applications across multiple industries.

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